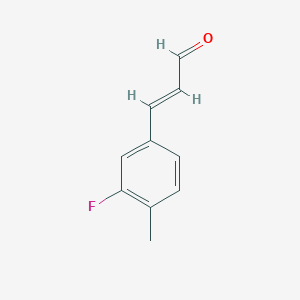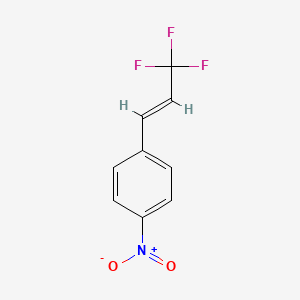
1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol is a fluorinated organic compound characterized by the presence of both iodine and fluorine atoms. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol typically involves the reaction of hexafluoroacetone with 4-iodophenylmagnesium bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.
Medicine: Investigated for potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins. The iodine atom can participate in halogen bonding, further stabilizing interactions with biological targets.
Comparison with Similar Compounds
Compared to other fluorinated alcohols, 1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. Similar compounds include:
1,1,1,3,3,3-Hexafluoro-2-propanol: Lacks the iodine atom and has different reactivity.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Contains a methyl group instead of the phenyl group, leading to different chemical behavior.
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Similar structure but without the iodine atom, affecting its applications and reactivity.
Properties
Molecular Formula |
C9H5F6IO |
|---|---|
Molecular Weight |
370.03 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(4-iodophenyl)propan-2-ol |
InChI |
InChI=1S/C9H5F6IO/c10-8(11,12)7(17,9(13,14)15)5-1-3-6(16)4-2-5/h1-4,17H |
InChI Key |
NWOVMGAMYWGHLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


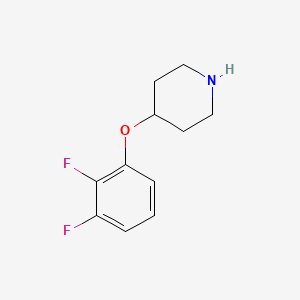

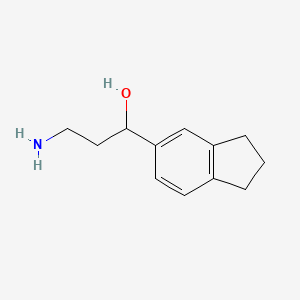
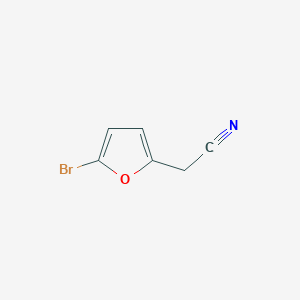
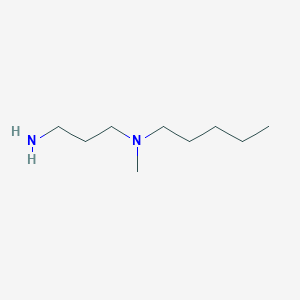
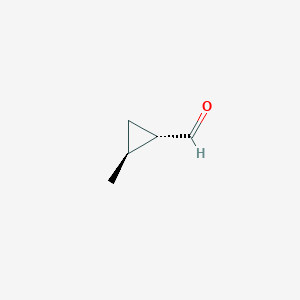
![3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride](/img/structure/B13591471.png)


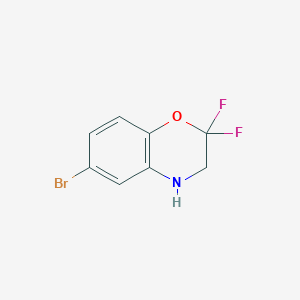
![5-Bromo-3-[(methylamino)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13591510.png)
